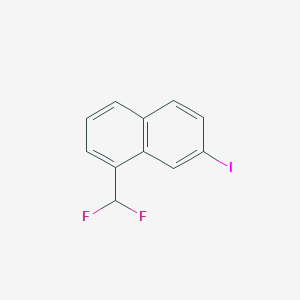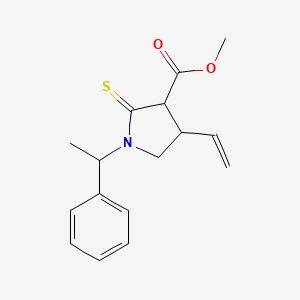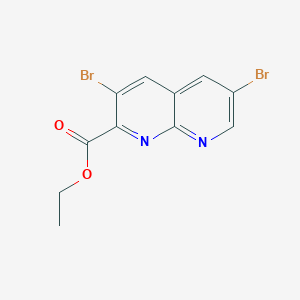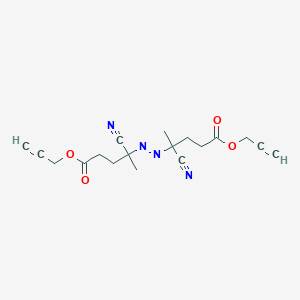
1-(Difluoromethyl)-7-iodonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-7-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
准备方法
The synthesis of 1-(Difluoromethyl)-7-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents and iodination reactions. The difluoromethylation can be achieved through various methods, including the use of difluorocarbene reagents or electrophilic difluoromethylation agents . The iodination step can be performed using iodine or iodine-containing reagents under suitable conditions .
化学反应分析
1-(Difluoromethyl)-7-iodonaphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the naphthalene ring.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
科学研究应用
1-(Difluoromethyl)-7-iodonaphthalene has several applications in scientific research:
Medicinal Chemistry: The difluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: The unique electronic properties of the difluoromethyl and iodine substituents make this compound useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe in biological studies to investigate the interactions of difluoromethylated molecules with biological targets.
作用机制
The mechanism of action of 1-(Difluoromethyl)-7-iodonaphthalene depends on its specific application. In medicinal chemistry, the difluoromethyl group can interact with biological targets by forming hydrogen bonds and enhancing the lipophilicity of the molecule . The iodine atom can also participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound for its target .
相似化合物的比较
1-(Difluoromethyl)-7-iodonaphthalene can be compared with other difluoromethylated and iodinated compounds:
1-(Difluoromethyl)-2-nitrobenzene: This compound also features a difluoromethyl group and is used in similar applications, but it has different electronic properties due to the presence of the nitro group.
1-(Trifluoromethyl)-7-iodonaphthalene: The trifluoromethyl group provides different steric and electronic effects compared to the difluoromethyl group, which can influence the compound’s reactivity and applications.
属性
分子式 |
C11H7F2I |
|---|---|
分子量 |
304.07 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-7-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11H |
InChI 键 |
JXHHWUZYCLZNIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid](/img/structure/B14794142.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14794154.png)

![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)


![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)



![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)

